molecular formula C21H23N5O2 B1208113 4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine CAS No. 39632-88-7

4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine

Cat. No. B1208113
Key on ui cas rn: 39632-88-7
M. Wt: 377.4 g/mol
InChI Key: DWMMTLSFUWGGTM-UHFFFAOYSA-N
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Patent
US03948908

Procedure details

1 part by weight of 1,4-dimethylmercapto-7-phenylpyrido[3,4-d]pyridazine and 10 parts by volume of morpholine are placed in a glass tube, and the glass tube is sealed. The reaction system is heated at 180°C for 8 hours. The excess amount of morpholine is removed by evaporating under reduced pressure, and water is added to the residue. Thus precipitated crude crystals are collected by filtration. The crude crystals are adsorbed on a column packed with silica-gel, followed by eluting with a mixture of acetone and benzene (1:4). The eluate is concentrated under reduced pressure and recrystallized from methanol to obtain 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine as pale yellow needles melting at 186° to 188°C.
Name
1,4-dimethylmercapto-7-phenylpyrido[3,4-d]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]=[N:7][C:6](SC)=[C:5]2[CH:11]=[N:12][C:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:14][C:4]=12.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>>[O:24]1[CH2:25][CH2:26][N:21]([C:3]2[N:8]=[N:7][C:6]([N:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[C:5]3[CH:11]=[N:12][C:13]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)=[CH:14][C:4]=23)[CH2:22][CH2:23]1

Inputs

Step One
Name
1,4-dimethylmercapto-7-phenylpyrido[3,4-d]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C2C(=C(N=N1)SC)C=NC(=C2)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the glass tube is sealed
CUSTOM
Type
CUSTOM
Details
The excess amount of morpholine is removed
CUSTOM
Type
CUSTOM
Details
by evaporating under reduced pressure, and water
ADDITION
Type
ADDITION
Details
is added to the residue
CUSTOM
Type
CUSTOM
Details
Thus precipitated crude crystals
FILTRATION
Type
FILTRATION
Details
are collected by filtration
WASH
Type
WASH
Details
by eluting with a mixture of acetone and benzene (1:4)
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=C2C(=C(N=N1)N1CCOCC1)C=NC(=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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